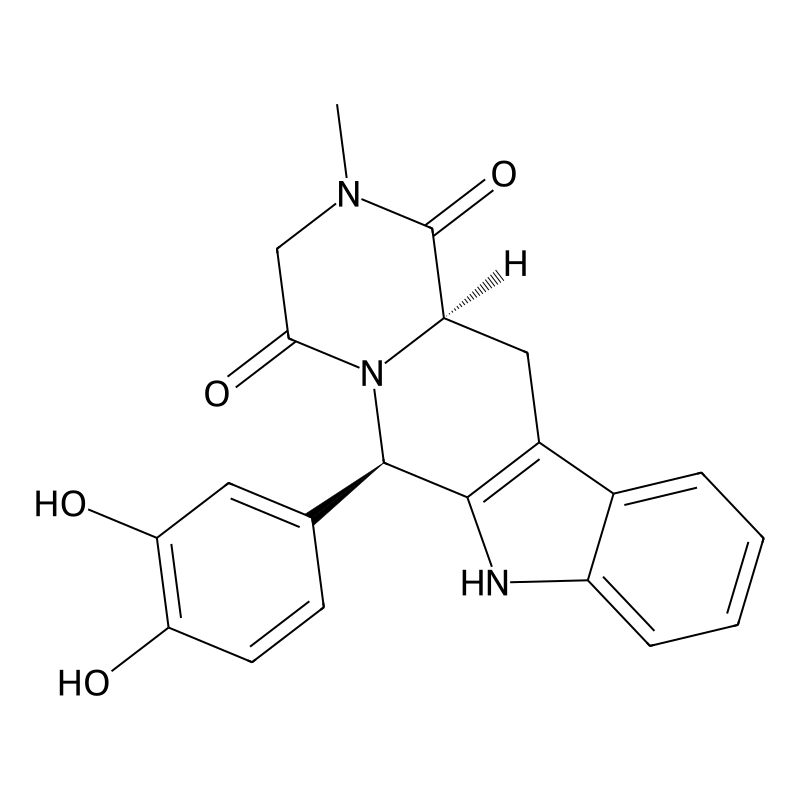

Desmethylene Tadalafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Wound Healing

Scientific Field: Pharmaceutical Sciences

Summary of Application: Desmethylene Tadalafil (TDF) has been used in the formulation of deep eutectic solvents (DESs) for potential wound healing and antimicrobial activity.

Methods of Application: TDF was incorporated into choline chloride (CC)-based DESs, which are suitable for topical application. Lidocaine (LDC) was included in the formulation with TDF to provide a local anaesthetic effect.

Results or Outcomes: The formulations were fully characterised using NMR, FTIR and DCS techniques.

Metabolism Study

Scientific Field: Biochemistry

Summary of Application: The metabolism of Desmethylene Tadalafil was studied in comparison with another phosphodiesterase type-5 (PDE5) inhibitor, Sildenafil.

Methods of Application: The formations of N-desmethyl sildenafil and desmethylene tadalafil were examined using CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5.

Results or Outcomes: Both sildenafil N-demethylation and tadalafil demethylenation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7.

Formulation in Deep Eutectic Solvents

Summary of Application: Desmethylene Tadalafil (TDF) has been used in the formulation of deep eutectic solvents (DESs) for potential pharmaceutical applications.

Synthesis of Novel Analogues

Scientific Field: Medicinal Chemistry

Summary of Application: Desmethylene Tadalafil has been used as a base structure for the synthesis of novel analogues of phosphodiesterase type 5 (PDE5) inhibitors.

Methods of Application: The synthesis involved modifying the rigid structure of Tadalafil to create conformationally flexible analogues.

Results or Outcomes: Four novel analogues of Tadalafil were successfully synthesized.

Desmethylene Tadalafil is a chemical compound that serves as a significant metabolite of Tadalafil, a well-known selective phosphodiesterase-5 inhibitor primarily used for treating erectile dysfunction and pulmonary arterial hypertension. The systematic name for Desmethylene Tadalafil is (6R,12aR)-2,3,6,7,12,12a-hexahydro-2-methyl-6-(3,4-(methylenedioxy)phenyl)pyrazino(1',2':1,6)pyrido(3,4-b)indole-1,4-dione. Its molecular formula is C22H19N3O4, and it has a molecular weight of approximately 389.404 g/mol .

Desmethylene Tadalafil's mechanism of action is not fully understood but is likely related to its similarity to Tadalafil. Tadalafil acts as a phosphodiesterase-5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in relaxation of smooth muscle tissue in the penis []. By inhibiting PDE5, Tadalafil increases cGMP levels, leading to improved blood flow and erection. Desmethylene Tadalafil might share this mechanism, but its potency and effectiveness compared to Tadalafil remain unknown and require further research [].

Desmethylene Tadalafil is formed through the metabolic process of Tadalafil via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. This demethylation reaction involves the removal of a methylene group from the Tadalafil structure. The metabolic pathway can be illustrated as follows:

- Tadalafil is oxidized by cytochrome P450 enzymes.

- This oxidation leads to the formation of Desmethylene Tadalafil as a primary metabolite.

- Further metabolism may yield additional metabolites such as N-desmethyl sildenafil .

The synthesis of Desmethylene Tadalafil typically involves:

- Starting Material: Tadalafil.

- Reagents: Cytochrome P450 enzymes (CYP3A4 or CYP3A5) as catalysts.

- Conditions: The reaction generally occurs in an appropriate solvent under controlled temperature and pH conditions to facilitate enzymatic activity.

The process can be summarized in a simplified reaction scheme:

textTadalafil + O2 + NADPH → Desmethylene Tadalafil + H2O + NADP+

This reaction highlights the oxidative nature of the conversion process .

Desmethylene Tadalafil is primarily studied for its role as a metabolite in pharmacokinetic studies of Tadalafil. Understanding its properties helps in assessing the safety and efficacy profiles of Tadalafil in clinical settings. Additionally, it may have potential applications in research related to erectile dysfunction and pulmonary arterial hypertension therapies .

Interaction studies involving Desmethylene Tadalafil focus on its metabolic pathways and potential drug-drug interactions. Research indicates that Desmethylene Tadalafil can influence the pharmacokinetics of other medications metabolized by cytochrome P450 enzymes. For instance:

- It has been shown that Desmethylene Tadalafil can affect the metabolism of drugs like donepezil through time-dependent inhibition of CYP3A4 .

- Studies also indicate that variations in enzyme activity among individuals can lead to differences in drug response and side effects .

Desmethylene Tadalafil shares structural similarities with several other phosphodiesterase inhibitors and their metabolites. Here are some notable compounds for comparison:

| Compound | Structure Similarity | Primary Use |

|---|---|---|

| Sildenafil | Similar PDE5 inhibition | Erectile dysfunction |

| Vardenafil | Similar PDE5 inhibition | Erectile dysfunction |

| Avanafil | Similar PDE5 inhibition | Erectile dysfunction |

| N-desmethyl Sildenafil | Metabolite of Sildenafil | Erectile dysfunction |

Uniqueness: Desmethylene Tadalafil is unique due to its specific formation from Tadalafil via demethylation and its distinct pharmacokinetic properties compared to other PDE5 inhibitors. While many share similar therapeutic uses, Desmethylene Tadalafil's role as a metabolite provides insights into the metabolism and efficacy of its parent compound .